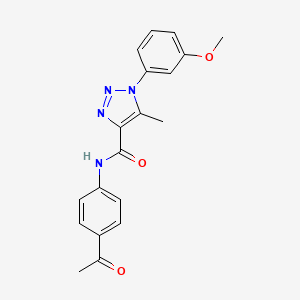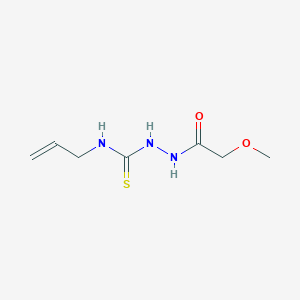
N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives typically involves condensation reactions. For instance, one study describes the preparation of a new aroyl hydrazone by condensing 2-hydroxy-4-methoxyacetophenone with 4-nitrobenzoyl hydrazine . This suggests that the synthesis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide might also involve a similar condensation reaction between an appropriate methoxyacetyl compound and an allyl-substituted hydrazinecarbothioamide.
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is often elucidated using techniques such as NMR, including COSY and HSQC, and single-crystal X-ray diffraction . These studies reveal that the compounds can exhibit different isomeric forms and that the molecular conformation is influenced by the presence of various functional groups. The crystal structure is frequently stabilized by hydrogen bonding interactions, which are crucial for the compound's stability and packing .
Chemical Reactions Analysis
The chemical reactivity of hydrazinecarbothioamide derivatives is not explicitly discussed in the provided papers. However, the presence of reactive functional groups such as hydrazine and thioamide suggests that these compounds could participate in various chemical reactions, including further condensation, redox reactions, or coordination with metal ions to form complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarbothioamide derivatives are determined using a combination of spectroscopic and physico-chemical methods. The compounds often crystallize in the monoclinic system and exhibit strong hydrogen bonding in their crystal structures . Spectroscopic characterization, including IR and NMR, provides information on the functional groups present and their environment within the molecule . Additionally, frontier molecular orbital analysis can give insights into the electronic properties and charge transfer interactions within these compounds . The presence of metal ions can significantly alter the geometry and electronic properties of the complexes formed with hydrazinecarbothioamide ligands .
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide derivatives have been studied for their potential in chemotherapy. Dioxomolybdenum(VI) complexes synthesized with this compound showed pronounced activity against human colorectal cell lines, surpassing the standard reference drug 5-fluorouracil in terms of cytotoxicity (Hussein et al., 2015).
Detection of Bioactive Ions
Research has demonstrated the use of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide derivatives as fluorescent chemosensors. These have been applied for the selective detection of bioactive Zn2+ and Mg2+ ions, showcasing their potential in biological imaging and intracellular ion monitoring (Patil et al., 2018).
Anticancer Activity Against Breast Cancer
Lead derivatives of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide have been evaluated against HER-2 overexpressed breast cancer cell line SKBr-3. These compounds demonstrated significant activity, with one compound showing remarkable potency compared to the standard drug 5-fluorouracil (Bhat et al., 2015).
Antibacterial Activity
Newly synthesized derivatives of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide have exhibited potent antibacterial properties. This was evident from their minimal inhibitory concentrations against various bacteria, indicating their potential as effective antibacterial agents (Kaur et al., 2011).
Antifungal and Antibacterial Activities
Organoboron(III) compounds derived from hydrazonecarbothioamides, including N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide, have been screened for antifungal and antibacterial activities. These compounds showed moderate to good toxicity against various fungal and bacterial strains, suggesting their applicability in fungicides and bactericides (Saxena & Singh, 1995).
Eigenschaften
IUPAC Name |
1-[(2-methoxyacetyl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-3-4-8-7(13)10-9-6(11)5-12-2/h3H,1,4-5H2,2H3,(H,9,11)(H2,8,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKGABOJCGFXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)
![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)
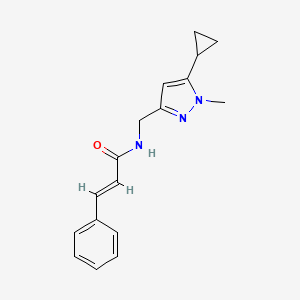
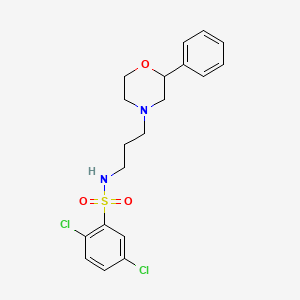
![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)



![4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2543810.png)
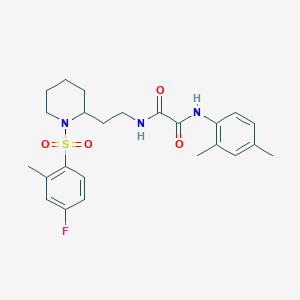
![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2543813.png)

